molecular formula C8H8O3 B1209519 4-Hydroxyphenyl acetate CAS No. 3233-32-7

4-Hydroxyphenyl acetate

Cat. No. B1209519
CAS RN: 3233-32-7
M. Wt: 152.15 g/mol
InChI Key: HBMCQTHGYMTCOF-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl acetate is a compound of interest in various fields of chemistry and biology due to its unique structural and functional characteristics. It serves as a building block for the synthesis of more complex molecules and has been studied for its various chemical and physical properties.

Synthesis Analysis

The synthesis of 4-Hydroxyphenyl acetate and related compounds involves multiple steps, including esterification, Friedel-Crafts acetylation, and catalytic hydrogenolysis. Ji-wen Cai (2007) synthesized 4′-hydroxy-4-biphenylcarboxylic acid from 4-hydroxybiphenyl via these methods with an overall yield of 57.8% (Cai Ji-wen, 2007). Additionally, Yao-xuan Wang (2012) reported the synthesis of 4-hydroxyphenyl acetic acid through condensation and reduction, achieving a yield of 85% (Wang Yao-xuan, 2012).

Molecular Structure Analysis

The molecular structure of 4-Hydroxyphenyl acetate derivatives has been elucidated through various analytical techniques. N. Báthori and S. Bourne (2009) described the crystal structure of D(−)-amino-(4-hydroxyphenyl)acetate, showcasing the extensive hydrogen bonding network within the molecule (Báthori & Bourne, 2009).

Chemical Reactions and Properties

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas and hydroxamic acids from carboxylic acids, demonstrating the versatility of 4-Hydroxyphenyl acetate derivatives in chemical synthesis (Thalluri et al., 2014).

Physical Properties Analysis

The determination of 4-hydroxyphenyl acetic acid and related compounds in human urine by ultra-high performance liquid chromatography with fluorescence detection underlines the importance of understanding the physical properties of these compounds for analytical applications (Yang et al., 2017).

Chemical Properties Analysis

The catalytic hydrolysis of p-nitrophenyl acetate by imidazole-4-carbohydroxamic acids showcased the catalytic properties of hydroxamic acid derivatives, highlighting the chemical reactivity of 4-Hydroxyphenyl acetate-related compounds (Kunitake & Horie, 1975).

Scientific Research Applications

1. Application in Catechol Production

  • Summary of Application: 4-Hydroxyphenylacetate-3-hydroxylase (4HPA3H), a two-component enzyme system comprising HpaB (monooxygenase) and HpaC (FAD oxidoreductase), demonstrates significant potential for catechol production . It can be easily expressed, is highly active, and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates .
  • Methods of Application: The enzyme system is expressed and used for the ortho-hydroxylation of phenol substrates . The exact experimental procedures and technical details would depend on the specific research context.
  • Results or Outcomes: The enzyme system has been found to be highly efficient and versatile, with significant potential for catechol production .

2. Application in the Biosynthesis of Phenolic Derivatives

  • Summary of Application: 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H) is a class of two-component flavin-dependent monooxygenases from bacteria that has a broad substrate spectrum involved in key biological processes, including cellular catabolism, detoxification, and the biosynthesis of bioactive molecules .
  • Methods of Application: The enzyme specifically hydroxylates the o-position of the C4 position of the benzene ring in phenolic compounds, generating high-value polyhydroxyphenols . As a non-P450 o-hydroxylase, 4HPA3H offers a viable alternative for the de novo synthesis of valuable natural products .
  • Results or Outcomes: The enzyme holds the potential to replace plant-derived P450s in the o-hydroxylation of plant polyphenols .

3. Synthesis of Atenolol

  • Summary of Application: 4-Hydroxyphenylacetate is used as an intermediate in the synthesis of atenolol , a medication used to treat high blood pressure and heart-associated chest pain.

4. Enhancement of Antioxidant Properties

  • Summary of Application: 4-Hydroxyphenylacetate 3-hydroxylases can be employed in the oxidation of natural phenolic compounds to enhance their antioxidant properties .
  • Methods of Application: The enzyme specifically hydroxylates phenolic-structure analogs to produce catechols .
  • Results or Outcomes: The oxidation of natural phenolic compounds enhances their antioxidant properties .

5. Synthesis of 3,4-Dihydroxyphenylacetic Acid

  • Summary of Application: 4-Hydroxyphenylacetate is used as an intermediate in the synthesis of 3,4-dihydroxyphenylacetic acid , a compound that has various pharmaceutical applications.

6. Synthesis of Coclaurine

  • Summary of Application: 4-Hydroxyphenylacetate is used as an intermediate in the synthesis of coclaurine , a natural product found in various plant species.

Safety And Hazards

4-Hydroxyphenyl acetate may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-hydroxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMCQTHGYMTCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186062
Record name 4-Hydroxyphenylacetate
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Hydroxyphenyl acetate

CAS RN

3233-32-7
Record name 4-Hydroxyphenyl acetate
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Record name 4-Hydroxyphenylacetate
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Record name 3233-32-7
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Record name 4-Hydroxyphenylacetate
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Record name 4-hydroxyphenyl acetate
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Synthesis routes and methods

Procedure details

Acetyl chloride is reacted with hydroquinone to give 4-acetoxy phenol expressed by the formula (16) shown below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
746
Citations
A Tanner, DJ Hopper - Journal of Bacteriology, 2000 - Am Soc Microbiol
… It had the characteristics of a Baeyer-Villiger-type monooxygenase and converted its substrate, 4-hydroxyacetophenone, into 4-hydroxyphenyl acetate with the consumption of one …
Number of citations: 39 journals.asm.org
F Zhang, WD Liang, GX Li, W Jiang… - … Section E: Structure …, 2010 - scripts.iucr.org
The asymmetric unit of the title compound, C10H13NO3, contains two crystallographically independent molecules with different conformations of the ethoxycarbonyl groups; the terminal …
Number of citations: 11 scripts.iucr.org
KH Jones, PW Trudgill, DJ Hopper - Applied and environmental …, 1994 - Am Soc Microbiol
… Apart from a low level of esterase activity towards 4-hydroxyphenyl acetate, extracts prepared from cells grown on succinate did not contain any of these enzyme activities. …
Number of citations: 55 journals.asm.org
S Teanphonkrang, P Chaiyen… - IEEE Sensors …, 2023 - ieeexplore.ieee.org
An increase in the urinary concentration of 4-hydroxyphenyl acetate (4-HPA) accompanies several tumors and brain defects or may be a sign of intestinal microbial imbalance, also …
Number of citations: 0 ieeexplore.ieee.org
NB Báthori, SA Bourne - Journal of Chemical Crystallography, 2009 - Springer
Crystals of D(−)-amino-(4-hydroxyphenyl)acetate were analyzed by single crystal X-ray diffraction. The compound crystallizes in the chiral space group, P2 1 (No. 4) with one molecule …
Number of citations: 4 link.springer.com
Ł Ponikiewski, JE Nycz - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
The two symmetry independent molecules of the title compound, C19H13Cl2NO4, show similar conformations with the acetyl group twisted strongly relative to the remaining, virtually …
Number of citations: 10 scripts.iucr.org
JM DARBY, DG TAYLOR… - Journal of general …, 1987 - microbiologyresearch.org
… a monooxygenase producing 4-hydroxyphenyl acetate followed by hydrolysis by an esterase. Cell extracts contained esterase activity and hydrolysed 4-hydroxyphenyl acetate to yield …
Number of citations: 60 www.microbiologyresearch.org
X Zhang, Y Yu, Z Li, W Li - IUCrData, 2016 - scripts.iucr.org
The title compound, C8H9NO3, is the zwitterionic form of d-(−)-4-hydroxyphenylglycine. The plane of the hydroxybenzene ring is inclined at an angle of 88.89 (5) to the best-fit plane …
Number of citations: 5 scripts.iucr.org
MES Mohamed, B Seyfried, A Tschech… - Archives of microbiology, 1993 - Springer
… air; (ii) both showed identical substrate specificity for the aromatic acids; and (iii) both were simultaneously induced during anaerobic growth with phenylacetate, 4-hydroxyphenylacetate…
Number of citations: 49 link.springer.com
E Ferrer, RA Cooper - FEMS microbiology letters, 1988 - academic.oup.com
… 000, that has NAD as the preferred cofactor and is induced by succinic semialdehyde functions in the oxidation of succinic semialdehyde during growth on both 4-hydroxyphenylacetate …
Number of citations: 3 academic.oup.com

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